molecular formula C15H8N2O6 B2722108 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid CAS No. 100914-35-0

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Cat. No. B2722108
CAS RN: 100914-35-0
M. Wt: 312.237
InChI Key: LAXXNQDTKSMKOA-UHFFFAOYSA-N
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Description

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid (2-NIDB) is a synthetic organic compound belonging to the class of benzoic acids. It is a yellow crystalline solid with a melting point of 149-150 °C. The compound is commonly used in scientific research as a reagent for the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Molecular Electronics and Negative Differential Resistance

A study demonstrated the use of a molecule containing a nitroamine redox center, showcasing its application in molecular electronics. The device exhibited significant on-off peak-to-valley ratios, indicating potential for high-performance electronic devices (Chen et al., 1999).

Gel-Formation in Imide Derivatives

Research on solvation effects revealed how imide derivatives derived from reactions involving similar compounds form gels in mixed solvents, a property exploitable in material sciences for creating novel gel-based materials (D. Singh & J. Baruah, 2008).

Luminescent Properties of Lanthanide Complexes

A study on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates investigated the influence of electron-withdrawing and electron-donating groups on luminescent properties. The findings could have implications for the development of new luminescent materials (S. Sivakumar et al., 2010).

Sensitization of Eu(III) and Tb(III) Luminescence

Another study evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. This research could contribute to advancements in the field of luminescent probes and materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Crystallographic Characterization

A study on the crystallographic and spectroscopic characterization of nitro trifluoromethyl benzoic acid isomers, including the 4-nitro-2-(trifluoromethyl)benzoic acid, provides valuable insights into the steric interactions and structural properties of these compounds. Such research aids in the understanding of molecular structures and their applications in material science (George L. Diehl III et al., 2019).

properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-9-5-3-7-11(17(22)23)12(9)14(19)16(13)10-6-2-1-4-8(10)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXNQDTKSMKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-nitrophthalic anhydride (1.0 g, 0.0052 mol) and o-aminobenzoic acid (0.71 g, 0.0052 mol) were refluxed as above for four days. The clear solution was purified as per 120 to yield 0.34 g (21%) 127 as pale orange grains: mp=190–192° C.; Rf 0.74 (A): Rf 0.87 (C): Rf 0.62 (E): IR (cm−1): 2700–3300 (OH), 3093 (C═CH), 2620 (C—H), 1718 (C═O), 1681 (bs, C═O), 1609 (C═C), 1592 (C═O), 1534 (N═O), 1482 (C═C), 1451 (C═C), 1360 (N═O), 1316 (C—O), 1257 (C—O), 771 (C═CH); MS m/z (rel intensity) 311 (50), 285 (100), 241 (55), 122 (45).
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1 g
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0.71 g
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Yield
21%

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